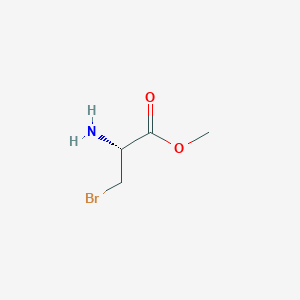

Methyl (R)-2-amino-3-bromopropanoate

Description

Methyl (R)-2-amino-3-bromopropanoate (C₄H₈BrNO₂, MW 182.02) is a chiral α-amino ester featuring a bromine substituent at the β-carbon. Its structure combines an ester group, an amino group, and a bromine atom, making it a versatile intermediate in organic synthesis, particularly in peptide modifications and pharmaceutical building blocks . The (R)-configuration at the α-carbon is critical for its stereoselective reactivity in asymmetric synthesis.

Properties

Molecular Formula |

C4H8BrNO2 |

|---|---|

Molecular Weight |

182.02 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-bromopropanoate |

InChI |

InChI=1S/C4H8BrNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |

InChI Key |

GYGBHOSOAUCQKD-VKHMYHEASA-N |

Isomeric SMILES |

COC(=O)[C@H](CBr)N |

Canonical SMILES |

COC(=O)C(CBr)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-2-amino-3-bromopropanoate typically involves the bromination of a suitable precursor, such as ®-2-amino-3-hydroxypropanoic acid, followed by esterification. One common method includes the use of hydrobromic acid (HBr) in the presence of a suitable solvent to introduce the bromine atom. The resulting brominated intermediate is then treated with methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of Methyl ®-2-amino-3-bromopropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl ®-2-amino-3-bromopropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso compounds, while reduction can convert it into an amine.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

- Substitution reactions can yield various amino acid derivatives.

- Oxidation can produce nitro or nitroso compounds.

- Reduction can result in primary or secondary amines.

- Hydrolysis leads to the formation of ®-2-amino-3-bromopropanoic acid.

Scientific Research Applications

Methyl ®-2-amino-3-bromopropanoate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be utilized in the development of enzyme inhibitors or as a substrate in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals or materials.

Mechanism of Action

The mechanism by which Methyl ®-2-amino-3-bromopropanoate exerts its effects depends on its interaction with specific molecular targets. For instance, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of the bromine atom and the amino group can facilitate interactions with various biological molecules, influencing pathways involved in metabolism or signal transduction.

Comparison with Similar Compounds

Structural Analogues

a. Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate (C₂₅H₂₃BrFNO₄, MW 500.35)

- Key Differences: Substituents: This compound includes a fluorinated carbon, a 4-bromobenzyl group, and a phenyl group, enhancing steric bulk and electronic complexity compared to the simpler methyl (R)-2-amino-3-bromopropanoate. Chirality: Dual (2R,3R) stereocenters vs. a single (R)-center in the target compound. Crystallography: Crystallizes in a monoclinic system (space group P2₁) with a density of 1.435 g/cm³, reflecting tighter packing due to bulky substituents .

- Applications: Used in synthesizing γ-amino alcohols and β-lactams, leveraging its fluorinated and brominated motifs for selective reactivity .

b. Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate (C₁₂H₁₀BrClO₂, MW 301.57)

- Key Differences: Halogenation: Features both bromine (as bromomethyl) and chlorine (on the phenyl ring), contrasting with the β-bromine in the target compound. Crystallography: High-quality X-ray data (R factor = 0.036) confirms planar geometry around the double bond, influencing conjugation and stability .

c. Hydroperoxides from Methyl Linoleate Oxidation (e.g., Methyl 9-(R,S)-hydroperoxy-10-trans,12-trans-octadecadienoate)

- Key Differences: Functional Groups: Hydroperoxide and conjugated diene systems replace the amino and bromine groups, shifting reactivity toward radical-mediated pathways rather than nucleophilic substitutions . Applications: Relevant in lipid oxidation studies, unlike the target compound’s role in peptide synthesis.

Comparative Data Table

| Property | This compound | Methyl (2R,3R)-Fluoro-Bromobenzyl Derivative | Methyl (2Z)-Bromomethyl-Chlorophenyl Compound |

|---|---|---|---|

| Molecular Formula | C₄H₈BrNO₂ | C₂₅H₂₃BrFNO₄ | C₁₂H₁₀BrClO₂ |

| Molecular Weight | 182.02 | 500.35 | 301.57 |

| Halogen Type | β-Bromine | β-Bromine + Fluorine | Bromomethyl + Chlorophenyl |

| Chirality | Single (R)-center | Dual (2R,3R) centers | None (achiral) |

| Crystal System | Not reported | Monoclinic (P2₁) | Not reported |

| Key Functional Groups | Amino, ester, Br | Ester, fluoro, bromobenzyl, Z-carbamate | Ester, bromomethyl, chlorophenyl |

| Applications | Peptide synthesis | β-Lactam/azetidine precursors | Polymer chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.